molecular formula C10H12ClNO2 B13629287 Methyl 2-amino-3-(2-chlorophenyl)propanoate

Methyl 2-amino-3-(2-chlorophenyl)propanoate

Cat. No.: B13629287
M. Wt: 213.66 g/mol
InChI Key: BSFAOUNWBLVIKZ-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(2-chlorophenyl)propanoate is an α-amino ester derivative characterized by a 2-chlorophenyl substituent at the β-position of the propanoate backbone. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol. The compound features a methyl ester group and a primary amine, making it a versatile intermediate in medicinal chemistry and drug synthesis. The ortho-chlorine substituent introduces steric hindrance and electronic effects, which may influence its reactivity and biological interactions.

Properties

IUPAC Name

methyl 2-amino-3-(2-chlorophenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12ClNO2/c1-14-10(13)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSFAOUNWBLVIKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Reagents

  • Starting Material: 2-amino-3-(2-chlorophenyl)propanoic acid
  • Methylating Agents: Methyl sulfate, methyl iodide, or methanol with acid catalyst
  • Catalysts: Mineral acids (e.g., sulfuric acid, hydrochloric acid) or mineral alkali (e.g., sodium hydroxide) depending on the method
  • Solvents: Polar aprotic solvents such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMAC), or N-methylpyrrolidone (NMP)
  • Temperature: Room temperature to mild heating (15–25 °C), with cooling during reagent addition (5–10 °C)

Typical Procedure (Adapted from Patent CN103193666A)

Step Description Conditions
1 Dissolve 2-amino-3-(2-chlorophenyl)propanoic acid in DMF Room temperature (15–25 °C)
2 Add mineral alkali (e.g., sodium hydroxide) Stir and cool to 5–10 °C
3 Slowly add methyl sulfate dropwise Maintain 5–10 °C, stir 0.1–1 hour
4 Stir reaction mixture at room temperature 4–8 hours
5 Quench reaction by pouring into water Precipitation of product
6 Filter, wash, and dry the solid product Obtain methyl 2-amino-3-(2-chlorophenyl)propanoate
  • Yield: Typically around 95%
  • Purity: Approximately 97% by HPLC analysis
  • Advantages: Simple operation, good safety profile, cost-effective, high purity and yield, suitable for industrial scale-up

Reaction Equation

$$
\text{2-amino-3-(2-chlorophenyl)propanoic acid} + \text{methylating reagent} \xrightarrow[\text{mineral alkali}]{\text{DMF, RT}} \text{this compound} + \text{byproducts}
$$

Protection and Esterification Strategy for Stereochemical Control

To preserve the stereochemistry of the chiral center at the α-carbon, protection of the amino group is often employed before esterification.

Amino Group Protection

  • Protecting Groups: tert-Butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz)
  • Purpose: Prevent side reactions during esterification, maintain enantiomeric purity

Esterification

  • Method: Reaction of the protected amino acid with methanol in the presence of acid catalysts (e.g., sulfuric acid) or coupling agents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP)
  • Conditions: Reflux or room temperature depending on reagents
  • Deprotection: Removal of Boc by trifluoroacetic acid (TFA) or Cbz by hydrogenolysis

Analytical Validation of Stereochemical Integrity

Alternative Synthetic Routes

While direct esterification is predominant, alternative methods include:

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield & Purity Notes
Direct Esterification 2-amino-3-(2-chlorophenyl)propanoic acid, methyl sulfate, DMF, mineral alkali, RT Simple, scalable, cost-effective Yield ~95%, Purity ~97% Industrially suitable, mild conditions
Protection-Esterification-Deprotection Boc/Cbz protected amino acid, methanol, acid catalyst or DCC/DMAP, TFA or hydrogenolysis Maintains stereochemistry High enantiomeric purity Requires extra steps, precise control
Alternative Coupling Methods Diazo intermediates, aldehydes, cyanoacetates Useful for analogs, complex synthesis Variable Less common for chlorophenyl derivatives

Research Outcomes and Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2-chlorophenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Scientific Research Applications of Methyl 2-amino-3-(2-chlorophenyl)propanoate

This compound is a chemical compound with applications spanning across chemistry, biology, medicine, and industry. It is primarily utilized as a building block in synthesizing complex organic molecules. Research also explores its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Applications

  • Chemistry this compound serves as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.
  • Biology This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
  • Medicine In medicinal chemistry, it is explored as a potential drug candidate, with derivatives being investigated for treating various diseases.
  • Industry It is used in the production of specialty chemicals and materials with specific properties.

Case Studies

  • Antiproliferative Study In vitro experiments on HCT-116 cells demonstrated that Methyl 3-amino-2-(2-chlorophenyl)propanoate significantly inhibited cell growth compared to control groups. Molecular docking techniques predicted binding affinities and elucidated possible interactions with target proteins involved in cell proliferation.
  • Synthesis and Modification Researchers synthesized various derivatives of Methyl 3-amino-2-(2-chlorophenyl)propanoate to enhance its biological activity. Structural modifications led to compounds with improved potency against cancer cells, demonstrating the importance of chemical structure in determining biological efficacy.

Related Compounds

Compound NameStructural Features
This compoundSimilar amino acid structure, different aromatic substituent
Methyl 2-amino-3-(4-methylphenyl)propanoateVariation in aromatic group affecting lipophilicity
Methyl 2-amino-3-(2,4-dichlorophenyl)propanoateMultiple chlorine substitutions influencing reactivity

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(2-chlorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
Methyl 2-amino-3-(2-chlorophenyl)propanoate 2-Cl on phenyl C₁₀H₁₂ClNO₂ 213.66 Not provided Ortho-chloro substitution; methyl ester; high steric hindrance
Methyl 2-amino-3-(4-fluorophenyl)propanoate HCl 4-F on phenyl; HCl salt C₁₀H₁₃ClFNO₂ 233.67 64282-12-8 Para-fluoro substitution; hydrochloride salt enhances solubility
Methyl 2-chloro-3-(2,4-dichlorophenyl)propanoate 2,4-diCl on phenyl; 2-Cl on chain C₁₀H₉Cl₃O₂ 263.54 259132-21-3 Dichlorophenyl group; chloroester; increased lipophilicity
Methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate HCl 2-F on phenyl; HCl salt C₁₀H₁₃ClFNO₂ 233.67 176896-71-2 Ortho-fluoro substitution; enantiomerically pure (R-configuration)
(R)-Methyl 2-amino-3-(4-aminophenyl)propanoate diHCl 4-NH₂ on phenyl; diHCl salt C₁₀H₁₅Cl₂N₂O₂ 274.15 240429-07-6 Para-amino group; dihydrochloride salt; potential for hydrogen bonding
Ethyl 2-amino-3-(quinolin-6-yl)propanoate Quinolin-6-yl substituent C₁₄H₁₆N₂O₂ 244.29 Not provided Heterocyclic aromatic group; ethyl ester; slower hydrolysis vs. methyl

Key Findings:

Chlorine vs. Fluorine: Chlorine’s higher electronegativity and lipophilicity enhance membrane permeability, whereas fluorine’s smaller size minimizes steric effects .

Ester Group Reactivity: Methyl esters (e.g., target compound) hydrolyze faster than ethyl esters (e.g., ’s quinoline derivative), impacting drug bioavailability .

Salt Forms and Solubility :

  • Hydrochloride salts (e.g., 4-fluoro analog) improve water solubility, critical for pharmaceutical formulations .

Biological Relevance: Heterocyclic variants (e.g., quinoline in ) exhibit distinct binding profiles, suggesting utility in targeting specific proteins like LFA-1/ICAM-1 . Amino-substituted derivatives (e.g., 4-NH₂ in ) may serve as precursors for covalent inhibitors due to nucleophilic amine groups .

Synthetic Accessibility :

  • Enantioselective hydrogenation () and transamination () are viable for producing stereochemically pure analogs, though yields vary with substituent complexity .

Biological Activity

Methyl 2-amino-3-(2-chlorophenyl)propanoate, an organic compound with a molecular weight of approximately 213.66 g/mol, has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by:

  • Amino Group : Contributes to its ability to form hydrogen bonds with biological targets.
  • Methyl Ester : Enhances lipophilicity, facilitating membrane permeability.
  • Chlorinated Aromatic Ring : The presence of a chlorine atom increases hydrophobic interactions, which can influence binding affinities to various receptors.

1. Enzyme Inhibition and Receptor Interaction

This compound has been studied for its role as an inhibitor of specific enzymes and receptors. Its structural similarity to natural amino acids allows it to interact effectively with biological systems, influencing neurotransmitter pathways and metabolic processes. The compound's binding affinity to various targets is crucial for understanding its therapeutic potential.

2. Antimicrobial Properties

Research indicates that derivatives of this compound exhibit antimicrobial activity against several pathogens. For instance, studies have shown moderate antibacterial activity against Neisseria meningitidis and Haemophilus influenzae, suggesting its potential as a lead compound for antibiotic development .

The mechanism of action involves:

  • Hydrogen Bonding : The amino group can engage in hydrogen bonding with target biomolecules.
  • Hydrophobic Interactions : The chlorophenyl group enhances hydrophobic interactions with proteins and enzymes, potentially altering their activity.

Study on Antichlamydial Activity

A study focused on the synthesis of compounds related to this compound demonstrated its selective activity against Chlamydia species. The research highlighted the importance of electron-withdrawing groups in enhancing biological activity, suggesting that modifications to the compound could yield more potent derivatives .

Binding Affinity Assessments

Investigations into the binding affinity of this compound revealed significant interactions with various receptors involved in neurological functions. These studies are crucial for identifying the viability of this compound as a drug candidate targeting neurological disorders.

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsKey Differences
Methyl 2-amino-3-(4-chlorophenyl)propanoatePara-chloro substitutionMay exhibit different biological activities
Ethyl 2-amino-3-(4-chlorophenyl)propanoateEthyl group instead of methylAlters lipophilicity and pharmacokinetics
Methyl 3-amino-3-(4-chlorophenyl)propanoateDifferent position of amino groupChanges reactivity and interaction profiles

This table illustrates how structural variations among similar compounds can lead to differences in biological activity and pharmacological profiles.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-amino-3-(2-chlorophenyl)propanoate, and how do reaction conditions influence yield and purity?

  • Methodology : The compound can be synthesized via esterification of 2-chloro-L-phenylalanine using methanol and thionyl chloride under anhydrous conditions. Alternatively, coupling reagents like DCC (dicyclohexylcarbodiimide) can activate the carboxylic acid for ester formation. Reaction temperature (0–25°C) and pH control (neutral to slightly acidic) are critical to minimize racemization .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) to remove unreacted starting materials .

Q. How can the stereochemical purity of this compound be validated?

  • Methodology : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and a mobile phase of hexane/isopropanol (80:20) to resolve enantiomers. Confirm absolute configuration via X-ray crystallography using SHELX software for refinement .
  • Data Interpretation : Compare optical rotation values ([α]D) with literature data for 2-chloro-L-phenylalanine derivatives to assess enantiomeric excess .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR in DMSO-d₆ to observe aromatic protons (δ 7.2–7.5 ppm), methoxy groups (δ 3.6–3.8 ppm), and amine protons (broad signal at δ 2.8–3.2 ppm) .
  • MS : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ (expected m/z ~228.06 for C₁₀H₁₁ClNO₂) .
  • IR : Stretching vibrations for ester C=O (~1740 cm⁻¹) and NH₂ (~3350 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address discrepancies in reported melting points for structurally related 2-chlorophenylalanine derivatives?

  • Analysis : Variations in melting points (e.g., 186–189°C for 4-chloro vs. unresolved data for 2-chloro derivatives) may arise from differences in crystallinity, hygroscopicity, or residual solvents. Use differential scanning calorimetry (DSC) with controlled heating rates (5–10°C/min) under nitrogen to obtain reproducible values .
  • Mitigation : Ensure rigorous drying (vacuum desiccation over P₂O₅) and purity validation via elemental analysis (C, H, N within ±0.3% of theoretical values) .

Q. What strategies are effective for resolving racemization during esterification of 2-chloro-L-phenylalanine?

  • Experimental Design :

  • Low-Temperature Esterification : Conduct reactions at 0–5°C to minimize base-catalyzed racemization .
  • Enzyme-Mediated Synthesis : Use lipases (e.g., Candida antarctica) in organic solvents for stereoselective esterification .
    • Validation : Compare enantiomeric ratios before and after synthesis using circular dichroism (CD) spectroscopy .

Q. How can computational modeling predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Methodology :

  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets like amino acid transporters. The 2-chlorophenyl group may enhance hydrophobic interactions .
  • MD Simulations : Perform molecular dynamics (GROMACS) to assess stability of the ester group in aqueous vs. lipid environments .
    • Experimental Correlation : Validate predictions with in vitro assays (e.g., radiolabeled uptake studies in cell lines) .

Q. What are the challenges in analyzing degradation products under accelerated stability conditions?

  • Methodology :

  • Forced Degradation : Expose the compound to heat (60°C), humidity (75% RH), and UV light. Monitor hydrolysis of the ester group to 2-amino-3-(2-chlorophenyl)propanoic acid via LC-MS/MS .
  • Kinetic Modeling : Use Arrhenius plots to predict shelf-life, accounting for pH-dependent degradation in buffered solutions .

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